

Spectral Data Analysis of 2-Iodo-6-methoxypyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-6-methoxypyrazine

Cat. No.: B1313075

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methoxypyrazine is a halogenated derivative of methoxypyrazine, a class of compounds that are of interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The introduction of an iodine atom provides a site for further chemical modification, making it a potentially valuable intermediate in the synthesis of novel compounds. This technical guide provides a summary of available spectral data and outlines the standard methodologies for the spectroscopic analysis of this compound.

While specific experimental spectra for **2-Iodo-6-methoxypyrazine** are not readily available in publicly accessible literature, this guide presents the known physical and predicted spectral properties. Furthermore, it details the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that would be employed for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties for **2-Iodo-6-methoxypyrazine** is provided below. This data is essential for sample handling, preparation, and interpretation of spectral results.

Property	Value	Source
Molecular Formula	C ₅ H ₅ IN ₂ O	--INVALID-LINK--
Molecular Weight	236.01 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Melting Point	36.6-38.1 °C	--INVALID-LINK--
CAS Number	58139-03-0	--INVALID-LINK--

Predicted Spectral Data

While experimental spectra are not available, predicted data can offer insights into the expected spectral features of **2-Iodo-6-methoxypyrazine**.

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values provide information about the ion's shape and can be useful in advanced mass spectrometry techniques.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	236.95194	128.0
[M+Na] ⁺	258.93388	130.7

Data sourced from PubChem.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for a compound such as **2-Iodo-6-methoxypyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

^1H NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Iodo-6-methoxypyrazine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent depends on the solubility of the compound and should be free from interfering proton signals.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- **Data Acquisition:** Acquire the ^1H NMR spectrum at room temperature. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

^{13}C NMR Spectroscopy Protocol:

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- **Instrumentation:** Use a high-resolution NMR spectrometer, often the same instrument as for ^1H NMR.
- **Data Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary compared to ^1H NMR.
- **Data Processing:** Process the data similarly to ^1H NMR. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

- **Sample Preparation:** Place a small amount of solid **2-Iodo-6-methoxypyrazine** directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- **Data Interpretation:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=N, C-O, C-I bonds).

Mass Spectrometry (MS)

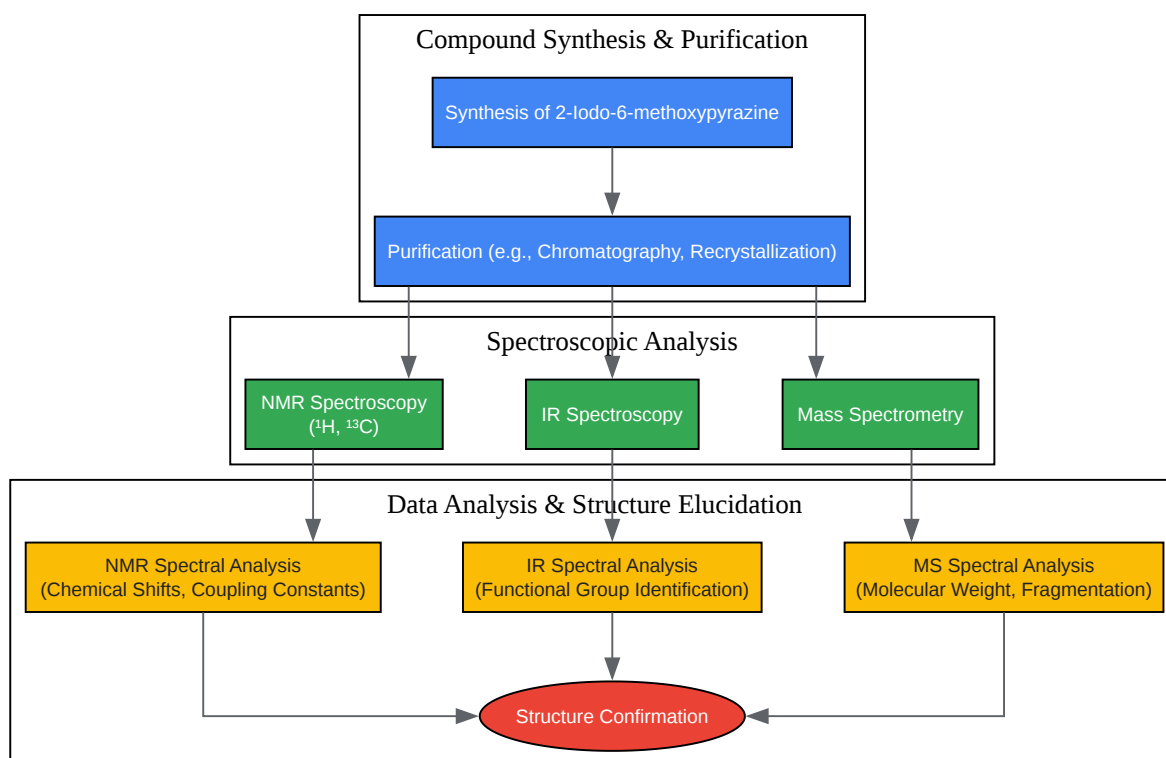
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Electron Ionization (EI)-MS Protocol:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak (M^+) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like **2-Iodo-6-methoxypyrazine**.



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Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

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